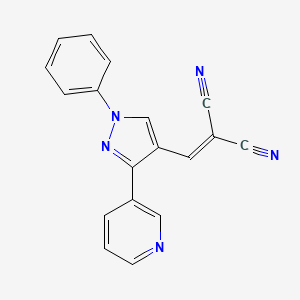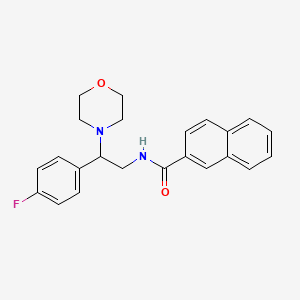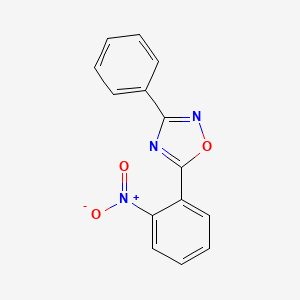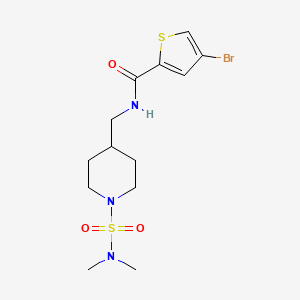
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, are considered privileged scaffolds in medicinal chemistry . They have been associated with a broad spectrum of biological activities .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyridine compounds, which this compound contains, are known to improve water solubility due to their poor basicity , which could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(pyridin-3-yl)-1H-pyrazole: A structurally related compound with similar biological activities.
1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Another derivative with potential pharmacological properties.
Uniqueness
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring, pyridine ring, and malononitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXZSCNCHZNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)
![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)
